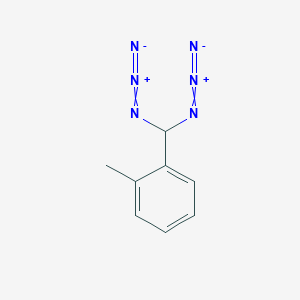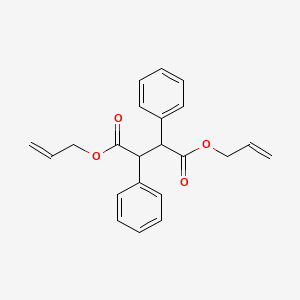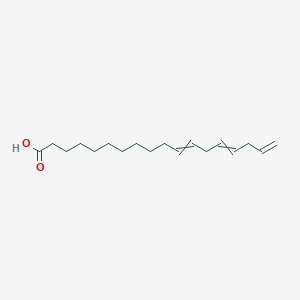![molecular formula C16H14N2O B12561774 4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol is a compound that features a benzimidazole moiety linked to a phenol group via an ethenyl bridge. This structure is significant due to the biological and chemical properties imparted by the benzimidazole ring, which is known for its pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol typically involves the condensation of o-phenylenediamine with an aldehyde, followed by oxidation. The benzimidazole ring is formed through the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . The ethenyl linkage is introduced by reacting the benzimidazole derivative with an appropriate vinyl compound under basic conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzimidazole derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol involves its interaction with biological targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad pharmacological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse biological activities.
Uniqueness
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol is unique due to its specific ethenyl linkage and phenol group, which confer distinct chemical reactivity and biological properties compared to other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C16H14N2O |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C16H14N2O/c1-11-2-8-14-15(10-11)18-16(17-14)9-5-12-3-6-13(19)7-4-12/h2-10,19H,1H3,(H,17,18)/b9-5+ |
Clave InChI |
FHDQVFVZFNXKKO-WEVVVXLNSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N=C(N2)/C=C/C3=CC=C(C=C3)O |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)C=CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)

![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)



![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)

![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)
![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
